2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-azabicyclo[211]hexane-1-carboxylic acid hydrochloride is a chemical compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride typically involves the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This method allows for the batchwise, multigram preparation of the compound, delivering significant quantities of material .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, ensuring the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-Cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride: Similar in structure but lacks the cyclopropyl group.
2-Cyclopropyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: Contains a different bicyclic ring system.
The uniqueness of this compound lies in its specific bicyclic structure and the presence of the cyclopropyl group, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c11-8(12)9-3-6(4-9)5-10(9)7-1-2-7;/h6-7H,1-5H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBWTCUGWMMDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CC2(C3)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.